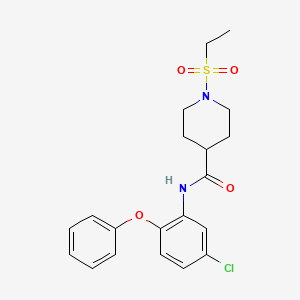![molecular formula C14H18ClNO5S B5343083 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid, also known as CPCCOEt, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), which is a type of G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. CPCCOEt has been used as a tool compound to investigate the function of mGluR1 in various physiological and pathological conditions.
Mécanisme D'action
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid acts as a selective antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. mGluR1 is expressed in various brain regions and plays a key role in the regulation of synaptic transmission and plasticity. By blocking mGluR1 activity, this compound can modulate the function of neural circuits and affect various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, studies have shown that this compound can block the development of neuropathic pain in rats by inhibiting mGluR1 activity in the spinal cord. This compound has also been shown to reduce anxiety-like behavior in mice by blocking mGluR1 activity in the amygdala. In addition, this compound has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. Another advantage is its relatively low toxicity and good solubility in aqueous and organic solvents. However, one limitation is that this compound may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid and mGluR1. One direction is to investigate the role of mGluR1 in the development and maintenance of chronic pain, and to explore the potential of mGluR1 antagonists such as this compound as analgesic drugs. Another direction is to investigate the role of mGluR1 in psychiatric disorders such as depression and schizophrenia, and to explore the potential of mGluR1 antagonists as novel therapeutics. Finally, further studies are needed to elucidate the molecular mechanisms of mGluR1 signaling and to identify new compounds that can modulate this pathway with high selectivity and efficacy.
Méthodes De Synthèse
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid can be synthesized by the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, studies have shown that mGluR1 activation is involved in the regulation of pain perception, anxiety, depression, and drug addiction. This compound has been used to block mGluR1 activity and investigate the effects on these processes.
Propriétés
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBTXEUBCOLUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)

![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)

![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)